Flavaspidic acid AB is a polyphenolic compound classified as a phloroglucinol derivative. It is primarily isolated from the rhizomes of Dryopteris crassirhizoma, a fern species known for its medicinal properties. This compound has garnered attention due to its potential biological activities, including radical scavenging and antibacterial effects, making it significant in pharmacological research.
Flavaspidic acid AB is sourced from the rhizomes of Dryopteris crassirhizoma, which belongs to the Polypodiaceae family. This plant is traditionally used in various cultures for its therapeutic properties. Flavaspidic acid AB is classified under polyphenols, specifically as a phloroglucinol derivative, which is characterized by its structural features that include multiple hydroxyl groups contributing to its bioactivity .
The synthesis of flavaspidic acid AB has been explored through various methods. One common approach involves the extraction and purification of the compound from the rhizomes of Dryopteris crassirhizoma using techniques such as liquid-liquid extraction followed by chromatographic methods like high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). These methods allow for the effective separation of phloroglucinol derivatives based on their chemical properties and affinities to different solvents .
Technical details regarding the synthesis often include:
Flavaspidic acid AB has a complex molecular structure characterized by multiple hydroxyl groups and a phenolic backbone. The molecular formula is , and it exhibits significant degrees of unsaturation due to its aromatic nature. The structural elucidation involves various spectroscopic techniques:
The specific spectral data, such as chemical shifts observed in NMR, help confirm the presence of functional groups and their positions within the molecule .
Flavaspidic acid AB can undergo various chemical reactions typical of polyphenolic compounds, including:
These reactions are significant for modifying the compound's properties or enhancing its biological activities .
The mechanism of action for flavaspidic acid AB involves multiple pathways:
Flavaspidic acid AB possesses several notable physical and chemical properties:
Analytical data such as UV-visible spectra indicate characteristic absorption peaks that correlate with its structural features, aiding in identification during analysis .
Flavaspidic acid AB has several scientific applications:
These applications highlight the importance of flavaspidic acid AB in both traditional medicine and modern pharmacological research, emphasizing its potential as a lead compound in drug development .
Dryopteris crassirhizoma Nakai (Dryopteridaceae), known as "Guan Zhong" in China, "Oshida" in Japan, and "Gwanjung" in Korea, has a millennia-long history in Asian traditional medicine. Its rhizomes are primarily employed to treat parasitic infections (e.g., tapeworm), hemorrhages, and epidemic respiratory illnesses like influenza. The plant material is typically prepared as decoctions or tinctures, leveraging its broad-spectrum antimicrobial properties. Recent ethnopharmacological studies validate its use against bacterial and viral pathogens, positioning it as a reservoir of bioactive phloroglucinols, notably flavaspidic acids [6] [8]. The persistent application across diverse medical systems underscores its therapeutic significance and prompts modern pharmacological investigation.
Phloroglucinol derivatives—particularly acylphloroglucinols—serve as chemotaxonomic markers for the Dryopteridaceae family. These compounds feature a 1,3,5-trihydroxybenzene core acylated with aliphatic side chains (e.g., acetyl, butyryl). Over 130 compounds have been isolated from D. crassirhizoma, with flavaspidic acids (AP, AB, PB, BB) constituting the predominant bioactive class. Structurally, they are dimeric phloroglucinols linked via methylene bridges, exhibiting variations in acyl group substitutions (see Table 1). This structural diversity underpins their wide bioactivity spectrum, including antimicrobial, antiviral, and enzyme-inhibitory effects. Their abundance in Dryopteris species highlights evolutionary adaptations and positions these ferns as unique sources for drug discovery [1] [6] [9].
The global antimicrobial resistance (AMR) crisis, responsible for 1.27 million annual deaths, necessitates novel therapeutic agents. Multidrug-resistant Staphylococcus spp. (e.g., MRSA, S. haemolyticus) are prioritized pathogens due to biofilm formation and resistance mechanisms. Simultaneously, limited antiviral options for influenza and other viruses highlight an urgent need for innovative scaffolds. Flavaspidic Acid AB (FA-AB), isolated from D. crassirhizoma, demonstrates dual antibacterial and antiviral efficacy, functioning via non-classical mechanisms. Its development aligns with WHO strategies promoting natural products as solutions to AMR and emerging infections [3] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7